5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound 5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. The substituents are numbered to assign the lowest possible locants:
- A carbaldehyde group (-CHO) occupies position 2 of the thiophene ring.
- A 3-(trifluoromethoxy)phenyl group is attached to position 5 of the thiophene.
The trifluoromethoxy substituent (-OCF₃) on the phenyl ring is located at position 3 relative to the point of attachment to the thiophene. Alternative designations include:
- CAS Registry Number : 887987-48-6 .
- Molecular Formula : C₁₂H₇F₃O₂S .
- SMILES Notation : O=CC1=CC=C(C2=CC=CC(OC(F)(F)F)=C2)S1 .
| Property | Value |
|---|---|
| IUPAC Name | 5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde |
| CAS Number | 887987-48-6 |
| Molecular Formula | C₁₂H₇F₃O₂S |
| Molecular Weight (g/mol) | 272.24 |
Molecular Architecture and Conformational Analysis
The molecular structure comprises a thiophene ring fused to a phenyl group via a single bond. Key features include:
Thiophene Core : The sulfur atom in the thiophene ring contributes to its aromaticity, with bond lengths between carbon and sulfur approximating 1.71–1.74 Å . The carbaldehyde group at position 2 introduces a planar geometry due to conjugation with the aromatic system.
3-(Trifluoromethoxy)phenyl Substituent : The trifluoromethoxy group (-OCF₃) is electron-withdrawing, polarizing the phenyl ring. The C-O bond length in the trifluoromethoxy group is approximately 1.36 Å , while C-F bonds measure 1.33 Å .
Conformational Flexibility : The dihedral angle between the thiophene and phenyl rings determines molecular conformation. Computational models suggest a ~45° angle between the planes of the two aromatic systems, minimizing steric hindrance while maintaining partial conjugation .
| Structural Feature | Value |
|---|---|
| C-S Bond Length (Å) | 1.71–1.74 |
| C-O Bond Length (Å) | 1.36 |
| Dihedral Angle (°) | ~45 |
Crystallographic Data and Solid-State Arrangement
Experimental crystallographic data for this compound remains unreported in public databases as of May 2025. However, analogous thiophene-carbaldehyde derivatives exhibit the following trends:
- Packing Motifs : Molecules typically arrange in herringbone or layered structures via π-π stacking interactions between aromatic rings.
- Hydrogen Bonding : The carbaldehyde oxygen may participate in weak C-H···O interactions with adjacent molecules, stabilizing the lattice.
- Unit Cell Parameters : For similar compounds, unit cell dimensions often fall within a = 5–7 Å , b = 10–12 Å , and c = 15–20 Å , with monoclinic or orthorhombic symmetry .
Predicted solid-state behavior based on computational models includes:
- Density : ~1.5–1.6 g/cm³.
- Melting Point : Estimated at 120–140°C due to moderate intermolecular forces.
| Predicted Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Calculated Density (g/cm³) | 1.55 |
Properties
Molecular Formula |
C12H7F3O2S |
|---|---|
Molecular Weight |
272.24 g/mol |
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)17-9-3-1-2-8(6-9)11-5-4-10(7-16)18-11/h1-7H |
InChI Key |
PEYVORVOTSTWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy reagents.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-(Trifluoromethoxy)phenyl)thiophene-2-methanol.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde has a wide range of applications in scientific research.
Scientific Research Applications
- Chemistry It is used as a building block for the synthesis of more complex thiophene derivatives.
- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
- Industry It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition or receptor activation.
5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde is a chemical compound characterized by a thiophene ring substituted with a trifluoromethoxy group and an aldehyde functional group. Its molecular formula is C12H7F3OS, and it has a molecular weight of approximately 256.244 g/mol. This compound is notable for its unique structural features, including the presence of both the trifluoromethoxy group and the thiophene moiety, which contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The uniqueness of this compound lies in its trifluoromethoxy substituent, which significantly alters its electronic properties compared to other similar compounds. This feature may enhance its reactivity and interaction with biological systems, making it a candidate for targeted research in medicinal applications.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde depends on its specific application:
Comparison with Similar Compounds
Structural and Functional Group Variations
The trifluoromethoxy group distinguishes this compound from other thiophene-2-carbaldehyde derivatives. Key analogs include:
Physicochemical Properties
- Melting Point: Not directly reported for the target compound. However: Analog 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a liquid at room temperature. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPAPTA) forms yellow-orange crystals with a melting point >140°C. Fluorinated analogs (e.g., 3-F substituent) exhibit higher thermal stability due to stronger C-F bonds.
- Carbazole-containing derivatives (e.g., compound 6a in ) show strong absorption/emission in the visible range (λmax ~400–500 nm), making them suitable for optoelectronics.
Biological Activity
5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiophene ring substituted with a trifluoromethoxy group and an aldehyde functional group. The presence of the trifluoromethoxy moiety enhances the compound's lipophilicity and potential biological activity due to the electron-withdrawing nature of the trifluoromethyl group.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study involving derivatives of thiophene and oxadiazole showed that compounds with trifluoromethyl substitutions demonstrated notable cytotoxic effects against various cancer cell lines. The IC50 values for some of these derivatives ranged from 8.14 µM to 10.48 µM, indicating their effectiveness in inhibiting cancer cell viability .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | IC50 (µM) | Cell Line Tested | % Cell Death |
|---|---|---|---|
| Compound 5b | 10.14 | Glioblastoma | 51.58 |
| Compound 5d | 8.14 | Glioblastoma | 50.12 |
| Compound 5m | 10.48 | Glioblastoma | 53.65 |
These findings suggest that the incorporation of trifluoromethoxy groups into thiophene derivatives can enhance their anticancer activity, potentially through mechanisms involving apoptosis induction and DNA damage .
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies utilizing TUNEL assays have shown that treatment with these compounds leads to significant DNA fragmentation, a hallmark of apoptotic cell death . Additionally, the presence of the trifluoromethoxy group may influence the compound's interaction with cellular targets, enhancing its efficacy.
Antidiabetic Potential
In addition to anticancer properties, some studies have explored the antidiabetic potential of compounds containing similar structural motifs. For example, certain derivatives demonstrated significant glucose-lowering effects in Drosophila melanogaster models, indicating their potential as anti-diabetic agents . This dual activity highlights the versatility of such compounds in therapeutic applications.
Case Studies
- Cytotoxicity Study : A recent investigation assessed various thiophene derivatives, including those with trifluoromethoxy substitutions, for their cytotoxic effects on glioblastoma cells. The study revealed that specific structural modifications significantly enhanced cytotoxicity compared to non-fluorinated analogs .
- Antidiabetic Activity : Another study focused on the metabolic effects of similar compounds in genetically modified diabetic models. The results showed a marked decrease in glucose levels, suggesting that these compounds could be further developed as therapeutic options for diabetes management .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions between halogenated thiophene precursors and substituted phenylboronic acids. For example, Suzuki-Miyaura coupling under palladium catalysis is effective for attaching the trifluoromethoxyphenyl group to the thiophene ring. Alternatively, the Vilsmeier-Haack reaction (using thiophene derivatives with dimethylformamide and POCl₃) introduces the aldehyde group at the 2-position of the thiophene ring . Post-synthetic modifications, such as fluorination or trifluoromethoxy substitution, require controlled conditions to avoid decomposition of the electron-withdrawing groups.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the regiochemistry of substituents on the thiophene and phenyl rings. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while trifluoromethoxy groups show distinct ¹⁹F NMR signals near δ -55 to -58 ppm .
- X-ray crystallography : Resolves ambiguities in molecular geometry, particularly the spatial orientation of the trifluoromethoxy group relative to the thiophene plane .
- FT-IR : Confirms the presence of the aldehyde group (C=O stretch at ~1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer : Column chromatography using silica gel and a gradient of ethyl acetate/hexane is effective for removing unreacted starting materials. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, as evidenced by melting point consistency (e.g., analogs like 5-phenylthiophene-2-carboxylic acid show sharp melting points at 188–192°C, indicating high purity) .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data in structural elucidation?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism of the trifluoromethoxy group). To address this:
- Perform variable-temperature NMR to detect conformational changes .
- Compare X-ray data (static structure) with DFT-optimized geometries to identify energetically favorable conformers .
- Use NOESY or ROESY NMR to probe spatial proximity of substituents in solution .
Q. What strategies mitigate decomposition of the trifluoromethoxy group during synthesis?
- Methodological Answer :
- Avoid strong acids/bases that hydrolyze the -OCF₃ group. Use anhydrous conditions and inert atmospheres (N₂/Ar) .
- Monitor reaction progress via TLC or LC-MS to terminate reactions before side reactions dominate.
- Substitute protic solvents (e.g., water, methanol) with aprotic alternatives (THF, DMF) to stabilize the electrophilic aldehyde group .
Q. How can regioselectivity be controlled in electrophilic substitution reactions on the thiophene ring?
- Methodological Answer :
- Directing groups : The aldehyde at the 2-position acts as a meta-director, guiding substituents to the 5-position.
- Catalysis : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at specific positions. For example, Friedel-Crafts acylation under AlCl₃ catalysis favors substitution at the 5-position of the thiophene ring .
- Steric effects : Bulky substituents on the phenyl ring (e.g., 3-trifluoromethoxy) hinder undesired ortho/meta pathways .
Q. What computational methods validate the electronic effects of the trifluoromethoxy group on reactivity?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. The -OCF₃ group lowers electron density on the thiophene ring, enhancing electrophilic substitution at the 5-position .
- NBO analysis : Quantifies hyperconjugative interactions between the trifluoromethoxy group and the thiophene π-system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
